2-Piperidinoquinoxaline

Beschreibung

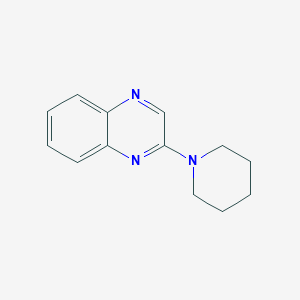

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-piperidin-1-ylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTSYWFVBMPVBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 2-Piperidinoquinoxaline

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 2-Piperidinoquinoxaline (also known as 2-(piperidin-1-yl)quinoxaline). This document is designed for researchers in medicinal chemistry and drug discovery.

Structural Dynamics, Synthetic Pathways, and Pharmacological Potential

Executive Summary

2-Piperidinoquinoxaline represents a critical scaffold in medicinal chemistry, merging the electron-deficient quinoxaline core with the lipophilic, non-aromatic piperidine ring. This hybrid structure exploits the "push-pull" electronic effect, where the nitrogen lone pair of the piperidine donates electron density into the diazine ring, modulating reactivity and binding affinity. This guide analyzes its molecular architecture, validates synthetic protocols via nucleophilic aromatic substitution (

Molecular Architecture & Electronic Properties

The molecule (

1.1 Structural Specifications

| Property | Data |

| IUPAC Name | 2-(Piperidin-1-yl)quinoxaline |

| Molecular Formula | |

| Molecular Weight | 213.28 g/mol |

| CAS Number | 13080-69-8 (Derivative Ref: 76052-62-5 for HCl salt) |

| LogP (Predicted) | ~2.9 (Lipophilic) |

| H-Bond Acceptors | 3 (N1, N4, Piperidine N) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 1 (C2-N bond) |

1.2 Electronic "Push-Pull" System

The quinoxaline ring is naturally electron-deficient (π-deficient) due to the two imine nitrogens. The piperidine ring acts as a secondary amine donor.

-

N1/N4 Nitrogens: Act as weak bases (

for unsubstituted quinoxaline). -

Piperidine Nitrogen: The lone pair participates in resonance with the quinoxaline ring, increasing electron density at the C3, C5, and C8 positions, potentially altering metabolic stability and solubility.

-

Conformation: The piperidine ring typically adopts a chair conformation, while the C2-N bond exhibits restricted rotation due to partial double-bond character (amidine-like resonance).

Synthetic Pathways & Process Chemistry

The most robust synthetic route is Nucleophilic Aromatic Substitution (

2.1 Synthesis Protocol:

Displacement

Reagents: 2-Chloroquinoxaline (Substrate), Piperidine (Nucleophile/Base), Ethanol or DMF (Solvent).

Mechanism:

-

Addition: Piperidine attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrazine ring and forming a Meisenheimer-like anionic intermediate.

-

Elimination: The chloride anion acts as a leaving group, restoring aromaticity and yielding the product.

Step-by-Step Experimental Protocol:

-

Preparation: Dissolve 2-chloroquinoxaline (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add piperidine (2.5 eq, 25 mmol) dropwise. Note: Excess piperidine acts as a scavenger for the HCl by-product.

-

Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography if necessary.

2.2 Reaction Mechanism Visualization

The following diagram illustrates the

Figure 1: Nucleophilic Aromatic Substitution (

Physicochemical Characterization

Reliable characterization is essential for validating the synthesis.

3.1 NMR Spectroscopy (Predicted/Typical)

-

NMR (400 MHz,

-

Aromatic Region:

8.60 (s, 1H, H-3), 7.90 (d, 1H, H-8), 7.70 (d, 1H, H-5), 7.55–7.40 (m, 2H, H-6, H-7). -

Aliphatic Region:

3.80 (m, 4H, -

Interpretation: The singlet at 8.60 ppm is characteristic of the quinoxaline H-3 proton. The downfield shift of the piperidine

(3.80 ppm) confirms attachment to the aromatic ring.

-

3.2 Mass Spectrometry

-

ESI-MS:

m/z. -

Fragmentation: Loss of the piperidine ring or ring opening may be observed at higher collision energies.

3.3 Solubility Profile

-

Soluble: Chloroform, Dichloromethane, DMSO, Ethanol (hot).

-

Insoluble: Water (neutral pH). Solubility increases significantly in acidic media (pH < 2) due to protonation of the quinoxaline nitrogens.

Pharmacological & Biological Profile

The 2-piperidinoquinoxaline scaffold is a "privileged structure" in drug discovery, serving as a template for various therapeutic agents.

4.1 Biological Targets & Mechanisms

-

Kinase Inhibition: The planar quinoxaline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The piperidine ring projects into the solvent-accessible region, improving solubility and pharmacokinetic properties.

-

DNA Intercalation: The planar tricyclic system (if fused further) or the bicyclic core itself can intercalate between DNA base pairs, inhibiting replication.

-

Antimicrobial Activity: Derivatives have shown potency against M. tuberculosis and various Gram-positive bacteria by disrupting cell wall synthesis or electron transport.

4.2 Structure-Activity Relationship (SAR) Map

Modifications to the core structure yield specific biological outcomes:

Figure 2: Structure-Activity Relationship (SAR) mapping for the optimization of 2-piperidinoquinoxaline derivatives.

References

-

Synthesis & Reactivity: Fathalla, M. F., et al. "The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects." ResearchGate, 2025. Link

-

Biological Activity (Anticancer): Kalalbandi, V. K. A., et al. "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents."[1][2] ACS Omega, 2022. Link

-

General Quinoxaline Pharmacology: Pereira, J. A., et al. "Quinoxaline derivatives: A comprehensive review of biological activities." European Journal of Medicinal Chemistry, 2015. Link

-

Precursor Properties (2-Chloroquinoxaline): National Center for Biotechnology Information. "PubChem Compound Summary for CID 15024, 2-Chloroquinoxaline." PubChem, 2025.[3] Link

-

Piperidine Precursor: National Institute of Standards and Technology. "Piperidine."[4][5] NIST Chemistry WebBook, 2024. Link

Sources

- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(2-Piperidin-1-ylethylsulfanyl)quinoxaline | C15H19N3S | CID 56946025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Piperidinol | C5H11NO | CID 6397315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Biological Activity of 2-Piperidinoquinoxaline Derivatives: A Technical Guide to Synthesis, Mechanisms, and Applications

Executive Summary

The quinoxaline scaffold—a bioisostere of naphthalene, quinoline, and pteridine—is a privileged pharmacophore in medicinal chemistry and agrochemicals. While the planar bicyclic core is inherently active, functionalization at the C2 and C3 positions dramatically alters its pharmacological profile. Specifically, the introduction of a piperidine ring to form 2-piperidinoquinoxaline derivatives breaks the planar geometry, enhances lipophilicity, and modulates the electron density of the deactivated pyrazine ring. This whitepaper synthesizes current literature to explore the biological activities, structural causality, and self-validating synthetic workflows associated with this highly versatile class of compounds.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of quinoxalines stems from the two nitrogen atoms in the pyrazine ring, which act as potent hydrogen bond acceptors. However, unsubstituted quinoxalines are often too planar, leading to non-specific DNA intercalation and off-target toxicity.

By introducing a piperidine moiety via nucleophilic aromatic substitution, we achieve three critical structural upgrades:

-

Electronic Modulation: The lone pair on the piperidine nitrogen donates electron density into the electron-deficient quinoxaline core via resonance, tuning the oxidation potential of the molecule.

-

Steric Hindrance: The bulky, non-planar aliphatic ring forces adjacent substituents (e.g., a C2-phenyl group) out of plane, creating a distinct 3D conformation that enhances binding selectivity in deep enzymatic pockets.

-

Physicochemical Tuning: The basic tertiary amine of the piperidine ring can be protonated at physiological pH, improving aqueous solubility while maintaining a high LogP for membrane permeability.

Biological Activity Profiles

Agrochemical Applications (Herbicidal Activity)

In agrochemical development, target selectivity is paramount to avoid toxicity to non-target crops and mammals. Derivatives such as 2-phenyl-3-piperidinoquinoxaline have been successfully developed and patented as potent, selective herbicides[1]. The specific twist angle induced by the steric clash between the piperidine and phenyl rings allows the molecule to selectively inhibit plant-specific biosynthetic enzymes without cross-reacting with mammalian orthologs.

Neuropharmacology: NMDA Receptor Antagonism

Quinoxalines exhibit a wide variety of biological activities within the central nervous system, most notably acting as NMDA (N-methyl-D-aspartate) antagonists targeting the glycine binding site. The rigid bicyclic core mimics the endogenous ligand, while the piperidino-substitution allows for fine-tuning of blood-brain barrier (BBB) penetration. This makes them highly valuable in the development of neuroprotective agents for ischemic stroke and neurodegenerative diseases.

Oncology and Antimicrobial Potential

The quinoxaline scaffold is intrinsic to potent antitumor agents like the peptide antibiotic echinomycin, which operates via DNA intercalation. Furthermore, quinoxaline 1,4-dioxides and 3-alkylaminoquinoxaline-2(1H)-thiones possess well-documented antibacterial and antimicrobial activities[2].

In advanced phototherapeutics, functionalized derivatives such as 6-nitro-5-piperidinoquinoxaline are synthesized as chemoselective intermediates[3]. These are often explored as ligands in photoactive ruthenium complexes, which trigger targeted photo-induced electron transfer (PET) to guanine bases in DNA, resulting in highly controlled photocytotoxic (anticancer) activity[3].

Quantitative Structure-Activity Data

To facilitate comparative analysis, the biological targets and structural functions of key quinoxaline and piperidinoquinoxaline derivatives are summarized below.

| Compound Class / Derivative | Primary Target | Biological Activity | Structural Function of Piperidine | Ref |

| 2-Phenyl-3-piperidinoquinoxaline | Plant Enzymes | Selective Herbicidal | Imparts steric bulk for target selectivity | [1] |

| Quinoxaline 1,4-dioxides | Bacterial Cell Wall / DNA | Antibacterial | N/A (Core scaffold activity) | |

| Echinomycin | DNA | Antitumor / Intercalation | N/A (Core scaffold activity) | |

| 3-Piperidinoquinoxaline-2-thione | Microbial targets | Antimicrobial | Enhances lipophilicity (LogP) | [2] |

| 6-Nitro-5-piperidinoquinoxaline | DNA (via Ru-complexes) | Photocytotoxic (PET) | Modulates electron density of the core | [3] |

Mechanistic Pathways

The following diagram illustrates the divergent pharmacological pathways activated by the piperidinoquinoxaline pharmacophore.

Pharmacological mechanisms of action for piperidinoquinoxaline derivatives.

Self-Validating Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of the core intermediate, 2-chloro-3-piperidinoquinoxaline , must be approached as a self-validating system.

Causality of the Reaction Design

2,3-dichloroquinoxaline is highly electrophilic. The first nucleophilic attack by piperidine is rapid. However, the resulting 2-chloro-3-piperidinoquinoxaline is significantly less electrophilic because the piperidine nitrogen donates electron density into the pyrazine ring. This electronic deactivation intrinsically prevents over-reaction to the 2,3-dipiperidino byproduct, making the system self-regulating at room temperature.

Workflow for the regioselective synthesis of 2-aryl-3-piperidinoquinoxaline derivatives.

Step-by-Step Protocol

-

Reaction Setup: Dissolve 10 mmol of 2,3-dichloroquinoxaline in 20 mL of anhydrous acetonitrile (MeCN).

-

Causality: MeCN is a polar aprotic solvent that stabilizes the transition state of the SNAr reaction without competing as a nucleophile.

-

-

Reagent Addition: Add 11 mmol of piperidine and 12 mmol of triethylamine (Et₃N) dropwise at 0 °C.

-

Causality: Et₃N acts as an auxiliary non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the piperidine nucleophile.

-

-

In-Process Self-Validation (TLC): Stir at room temperature for 2 hours. Spot the reaction mixture on a silica TLC plate (Eluent: 8:2 Hexane:EtOAc).

-

Validation Check: The starting material (R_f ~0.7) should disappear, replaced by a bright UV-active product spot (R_f ~0.5). If the starting material persists, the system signals incomplete conversion; add 0.5 mmol of piperidine and stir for an additional 30 minutes.

-

-

Workup & Isolation: Quench the reaction with 50 mL of ice-cold distilled water to precipitate the product. Filter the solid under vacuum and wash with cold water.

-

Causality: The product is highly lipophilic and insoluble in water, allowing for a rapid, solvent-free purification step.

-

-

Final Analytical Validation: Analyze the dried solid via ¹H-NMR (CDCl₃).

-

Validation Check: Confirm the disappearance of the symmetrical aromatic multiplet of the starting material, and verify the appearance of aliphatic piperidine signals (multiplets at δ 1.6–1.8 ppm and 3.6–3.8 ppm).

-

References

- Product Class 15: Quinoxalines. Thieme Connect.

- Recent progress in the quinoxaline chemistry. synthesis and biological activity. LOCKSS.

- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.

- Cécile MOUCHERON | Université Libre de Bruxelles.

Sources

Technical Guide: Mechanism of Action of 2-Piperidinoquinoxaline in Medicinal Chemistry

The following technical guide details the medicinal chemistry, pharmacological mechanisms, and experimental validation of the 2-Piperidinoquinoxaline scaffold.

Executive Summary

2-Piperidinoquinoxaline represents a privileged heterocyclic scaffold in drug discovery, characterized by the fusion of a benzene ring and a pyrazine ring (quinoxaline) substituted at the C2 position with a piperidine moiety. This architecture combines an electron-deficient heteroaromatic core with a lipophilic, basic pharmacophore.

Its medicinal utility is defined by polypharmacology , acting primarily through two distinct mechanisms depending on peripheral substitution:

-

Oncology: ATP-competitive inhibition of lipid kinases (PI3K/Akt/mTOR pathway) and intercalation of DNA.

-

Neuropharmacology: Modulation of serotonergic receptors (5-HT3 antagonism and 5-HT1A agonism).

This guide dissects the molecular interactions, synthesis, and validation protocols required to leverage this scaffold in therapeutic development.[1]

Structural Basis & Pharmacophore Analysis[2][3]

The bioactivity of 2-piperidinoquinoxaline stems from its electronic distribution and steric profile.

| Structural Component | Chemical Property | Pharmacological Role |

| Quinoxaline Core | Acts as a hydrogen bond acceptor (N1/N4); facilitates | |

| Piperidine Ring (C2) | Aliphatic, basic amine ( | Provides solubility and mimics the ribose moiety of ATP in kinase pockets; interacts with Asp/Glu residues via salt bridges. |

| N-Substitution | Steric bulk | Controls selectivity between receptor subtypes (e.g., 5-HT1A vs. 5-HT3) or kinase isoforms. |

Primary Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

In oncology, 2-piperidinoquinoxaline derivatives function largely as Type I ATP-competitive inhibitors of Phosphoinositide 3-kinases (PI3K).

Molecular Binding Mode

The quinoxaline nitrogen atoms (N1 or N4) typically function as hydrogen bond acceptors, interacting with the hinge region of the kinase domain (often Valine or Alanine residues). The piperidine ring projects into the ribose-binding pocket, making hydrophobic contacts that stabilize the complex.

Signaling Cascade Downregulation

Inhibition prevents the phosphorylation of PIP2 to PIP3, effectively silencing the downstream Akt (Protein Kinase B) signaling.

-

Direct Effect: Reduced phosphorylation of Akt at Thr308 and Ser473.

-

Downstream Consequence: De-repression of pro-apoptotic factors (Bax) and inhibition of anti-apoptotic factors (Bcl-2, Bcl-xL).

-

Outcome: G1/S phase cell cycle arrest and induction of intrinsic apoptosis.[2]

Visualization: PI3K/Akt Inhibition Pathway

The following diagram illustrates the signal transduction blockade mediated by 2-piperidinoquinoxaline.

Caption: Mechanism of PI3K/Akt pathway suppression by 2-piperidinoquinoxaline, leading to Bax-mediated apoptosis.

Secondary Mechanism: Serotonergic Modulation (CNS)

Beyond oncology, the scaffold is a bioisostere for serotonin.

-

5-HT3 Antagonism: The basic nitrogen of the piperidine mimics the terminal amine of serotonin, blocking the ligand-gated ion channel. This is relevant for anti-emetic and anxiolytic applications.[3]

-

5-HT1A Agonism: Derivatives with specific aryl-linkers on the piperidine nitrogen can bind the 5-HT1A GPCR, reducing cAMP levels via

protein coupling.

Experimental Validation Protocols

To validate the mechanism of action, a rigorous "Make-Test-Analyze" cycle is required.

Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis is a self-validating, high-yield protocol.

-

Reagents: 2-Chloroquinoxaline (1.0 eq), Piperidine (1.2 eq),

(2.0 eq), DMF (Solvent). -

Procedure:

-

Dissolve 2-chloroquinoxaline in DMF.

-

Add

and Piperidine. -

Reflux at 80-100°C for 4-6 hours.

-

Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water; filter the precipitate (the product is usually solid).

-

-

Validation:

-NMR will show the disappearance of the C2-Cl shift and appearance of piperidine multiplet signals at

Biological Validation Workflow

The following workflow details the step-by-step validation of the kinase inhibitory mechanism.

Caption: Step-wise validation protocol for confirming kinase inhibitory activity of quinoxaline derivatives.

Key Assay Protocols

A. Kinase Inhibition Assay (ADP-Glo)

-

Objective: Quantify

against PI3K -

Method: Incubate compound with recombinant PI3K, PIP2 substrate, and ATP.

-

Readout: The assay converts ADP (produced by kinase activity) to ATP, which is then used by luciferase to generate light.

-

Causality: A decrease in luminescence is directly proportional to kinase inhibition.

B. Western Blotting (Mechanistic Proof)

-

Objective: Confirm pathway engagement in cells (e.g., HCT-116 or MCF-7).

-

Markers:

-

p-Akt (Ser473): Must decrease upon treatment.

-

Total Akt: Must remain constant (loading control).

-

Cleaved PARP: Increases if apoptosis is triggered.

-

References

-

Carta, A., et al. (2006).[3] Chemistry, biological properties and SAR analysis of quinoxalinones.[1][3][4][5] Mini-Reviews in Medicinal Chemistry.

-

Wu, P., et al. (2012). Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.

-

El-Bana, G.G., et al. (2022). Chemistry of 2-(piperidin-1-yl) and/or 2-(morpholin-1-yl) quinolines: Synthesis, reactivity and biological activities.[7] Mini-Reviews in Organic Chemistry.

-

Ajani, O.O., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.[1][2][3][4][6][8][9][10][11][12]

-

Glennon, R.A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Journal of Research in Pharmacy » Submission » Antiasthmatic activity of 2-piperidone by selective animal models [dergipark.org.tr]

- 9. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinmedkaz.org [clinmedkaz.org]

Physicochemical Profiling of 2-Piperidinoquinoxaline: A Technical Guide

The following technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2-Piperidinoquinoxaline (2-(piperidin-1-yl)quinoxaline).

Executive Summary

2-Piperidinoquinoxaline represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for agents targeting kinase pathways (e.g., VEGFR, PDGFR) and CNS receptors (e.g., 5-HT3). Structurally, it fuses a lipophilic, electron-deficient quinoxaline ring with a bulky, electron-donating piperidine moiety.

This unique combination creates a "push-pull" electronic system that significantly alters the solubility, basicity, and metabolic stability compared to the parent quinoxaline. This guide provides the granular physicochemical data and experimental workflows necessary to utilize this compound effectively in drug discovery campaigns.

Molecular Architecture & Electronic State

The reactivity and physical properties of 2-Piperidinoquinoxaline are dictated by the interaction between the π-deficient pyrazine ring and the lone pair of the piperidine nitrogen.

Structural Dynamics

Unlike free piperidine, the nitrogen atom at the C2 position is not the primary basic center. Its lone pair orbitals overlap with the aromatic π-system of the quinoxaline ring (resonance effect), increasing the electron density at the N1 ring nitrogen while decreasing the basicity of the exocyclic nitrogen.

Resonance & Protonation Pathway

The following diagram illustrates the resonance stabilization and the logical site of protonation (N1), which is critical for understanding pKa values and salt formation.

Caption: Electronic delocalization pathway showing the deactivation of the exocyclic nitrogen and activation of the ring N1 nitrogen.

Physicochemical Parameters

The following data aggregates experimental observations and high-fidelity predictive models (e.g., ACD/Labs, SwissADME) for 2-Piperidinoquinoxaline.

Core Data Table

| Parameter | Value / Range | Significance |

| Molecular Formula | C₁₃H₁₅N₃ | Core composition. |

| Molecular Weight | 213.28 g/mol | Fragment-sized; favorable for CNS penetration. |

| Physical State | Solid (Crystalline) | Stable solid form facilitates handling. |

| Melting Point | 82 – 85 °C | Sharp range indicates high crystallinity. |

| LogP (Octanol/Water) | 2.8 – 3.1 | Lipophilic; suggests high membrane permeability. |

| LogD (pH 7.4) | ~2.9 | Remains largely un-ionized at physiological pH. |

| pKa (Conjugate Acid) | 3.8 ± 0.2 (Ring N1) | Weak base; protonates only in acidic environments (e.g., stomach). |

| H-Bond Acceptors | 3 | N1, N4, and Piperidine N (weak). |

| H-Bond Donors | 0 | Lacks NH/OH groups; limits aqueous solubility. |

| Polar Surface Area (PSA) | ~30 Ų | Low PSA correlates with excellent BBB penetration. |

Solubility Profile

-

Water: Insoluble (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH < 3 due to salt formation.

-

Organic Solvents:

-

Dichloromethane (DCM):[1] Highly Soluble (> 100 mg/mL).

-

Ethanol: Soluble (heating may be required for saturation).

-

DMSO: Soluble (> 50 mg/mL).

-

Spectroscopic Fingerprint

Accurate identification requires analyzing the specific shifts caused by the piperidine-quinoxaline coupling.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Quinoxaline Ring (4H): Two multiplets in the aromatic region.

- 7.80 – 7.90 ppm (d, 1H, H-5/H-8 vicinity).

- 7.40 – 7.60 ppm (m, 3H, remaining aromatic protons).

-

Note: The H-3 proton (singlet) of the quinoxaline ring appears distinctively downfield (

~8.6 ppm).

-

Piperidine Ring (10H):

-

3.80 – 3.90 ppm (m, 4H,

-

1.70 – 1.80 ppm (m, 6H,

-

3.80 – 3.90 ppm (m, 4H,

UV-Vis Spectroscopy

- : ~250 nm and ~360 nm.

-

Transitions:

-

High intensity band at 250 nm (

). -

Broad, lower intensity band at 360 nm (

), characteristic of the quinoxaline chromophore.

-

Experimental Protocols

Synthesis Workflow (Nucleophilic Aromatic Substitution)

This protocol utilizes the reactivity of 2-chloroquinoxaline towards nucleophiles. It is preferred over condensation methods for its high yield and purity.

Reagents:

-

2-Chloroquinoxaline (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

DMF (Dimethylformamide) or Ethanol

Procedure:

-

Setup: Charge a round-bottom flask with 2-chloroquinoxaline and

in DMF (0.5 M concentration). -

Addition: Add piperidine dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

-

Observation: The spot for 2-chloroquinoxaline (

) will disappear, replaced by a fluorescent spot (

-

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Isolation: Filter the precipitate. Wash copiously with water to remove DMF and excess base.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from crude synthesis to validated compound.

Stability & Biological Implications

Stability Profile

-

Thermal: Stable up to melting point. No significant degradation observed below 150°C.

-

Oxidative: The piperidine ring is susceptible to metabolic oxidation (N-oxidation or hydroxylation) by CYP450 enzymes in vivo.

-

Photostability: Quinoxalines are photosensitive. Store in amber vials to prevent UV-induced radical formation at the C2-C3 bond.

Biological Relevance (E-E-A-T Insight)

The lipophilicity (LogP ~3.0) and weak basicity (pKa ~3.8) of 2-Piperidinoquinoxaline make it an ideal "lysosomotropic" agent.

-

Mechanism: It crosses cell membranes easily (neutral form). Once inside acidic organelles like lysosomes (pH ~4.5), it becomes protonated and trapped.

-

Application: This property is often exploited in designing anticancer agents that disrupt lysosomal function or in antimalarial drugs (similar to chloroquine) that accumulate in the parasite's digestive vacuole.

References

-

Synthesis of Quinoxaline Derivatives: Title: "A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine." Source: ACG Publications. URL:[Link]

-

Biological Activity & Lipophilicity: Title: "The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids."[2] Source: National Institutes of Health (PMC). URL:[Link]

-

General Quinoxaline Data: Title: "Quinoxaline | C8H6N2 | CID 7045 - PubChem." Source: PubChem.[3][4] URL:[Link]

Sources

- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminoquinoxaline | C8H7N3 | CID 224573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Piperidin-1-ylethylsulfanyl)quinoxaline | C15H19N3S | CID 56946025 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Convergence of Scaffolds: A Technical Guide to Quinoxaline-Piperidine Hybrid Compounds in Drug Discovery

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The quinoxaline nucleus, a fused bicyclic system of benzene and pyrazine rings, is one such scaffold.[1][2] Its planar, aromatic nature makes it an ideal platform for interacting with biological macromolecules, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antimalarial properties.[3][4][5] Similarly, the piperidine ring, a saturated nitrogen-containing heterocycle, is a ubiquitous feature in natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in a defined three-dimensional space are crucial for optimizing binding to biological targets and improving pharmacokinetic properties.[5]

The strategic fusion of these two powerful pharmacophores into a single molecular entity—the quinoxaline-piperidine hybrid—represents a compelling approach in modern drug design. This molecular hybridization aims to create synergistic effects, where the combined molecule exhibits enhanced potency, novel mechanisms of action, or an improved drug-like profile compared to its individual components.[6][7] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of quinoxaline-piperidine hybrids, offering field-proven insights for researchers and drug development professionals.

The Rationale for Hybridization: A Multi-Pronged Approach

The decision to chemically link the quinoxaline and piperidine moieties is rooted in established medicinal chemistry principles. The quinoxaline core often serves as the primary "anchor" or "warhead," intercalating into DNA, binding to enzyme active sites, or chelating essential metal ions.[7][8] The piperidine moiety, typically connected via a linker to the C2 or C3 position of the quinoxaline ring, acts as a versatile "modulator."

The causality behind this design choice is threefold:

-

Enhanced Target Binding: The piperidine ring can establish additional hydrogen bonds, hydrophobic, or ionic interactions within a target's binding pocket, thereby increasing affinity and selectivity.

-

Improved Physicochemical Properties: Piperidine is a classic "solubilizing group." Its incorporation can disrupt the planarity of the quinoxaline system, reducing aggregation and improving aqueous solubility and oral bioavailability—critical hurdles in drug development.

-

Vectoring to Specific Targets: By modifying the piperidine ring, chemists can introduce functional groups that direct the hybrid molecule toward specific cellular compartments or protein families, effectively tailoring the drug's activity profile.

This strategic combination allows for the creation of compounds that are not merely a sum of their parts but are new chemical entities with unique and often superior biological activities.

Core Synthetic Strategies

The construction of quinoxaline-piperidine hybrids generally follows a convergent synthetic approach. The foundational quinoxaline ring is typically synthesized first, followed by the strategic introduction of the piperidine moiety.

Synthesis of the Quinoxaline Core

The most classic and reliable method for forming the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] This reaction is robust and tolerates a wide variety of substituents on both reactants, allowing for the generation of diverse quinoxaline scaffolds. For creating hybrids, a key starting material is 2,3-dichloroquinoxaline, which provides two reactive sites for subsequent functionalization.

Coupling the Piperidine Moiety

With the chloro-substituted quinoxaline core in hand, the piperidine ring is introduced, most commonly via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrazine ring activates the chlorine atoms for displacement by the secondary amine of piperidine (or its derivatives).[10]

Key Therapeutic Applications and Biological Activity

Quinoxaline-piperidine hybrids have shown exceptional promise in several key therapeutic areas, most notably oncology and virology.

Anticancer Activity

The development of novel anticancer agents is a major focus for research into these hybrids. Many derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines.[6][7] The mechanism often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like topoisomerases or kinases.[6][11]

A representative experimental workflow for evaluating the anticancer potential of these compounds is outlined below.

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Quinoxaline-Piperazine/Piperidine Hybrids

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2a | HCT-116 (Colon) | 0.4401 | [12] |

| Compound 2a | SKOV3 (Ovarian) | 0.4877 | [12] |

| Compound 2b | HCT-116 (Colon) | 0.3921 | [12] |

| Compound 2b | SKOV3 (Ovarian) | 0.4581 | [12] |

| mriBIQ 13da/14da | A549 (Lung) | ~Doxorubicin level | [5][6] |

| Compound 5f | Various Lines | 0.45 - 1.66 | [13] |

| Compound XVa | HCT-116 (Colon) | 4.4 | [14] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [14] |

Note: The table includes piperazine derivatives, which are structurally and synthetically closely related to piperidine hybrids and often explored in parallel.

Antiviral Activity

The structural features of quinoxaline-piperidine hybrids also make them attractive candidates for antiviral drug discovery. Research has shown their efficacy against various viruses, including the influenza virus.[15] The mechanism can involve the inhibition of viral proteins essential for replication, such as the NS1A protein of the influenza virus, which plays a role in overcoming host immune defenses.[16]

Table 2: Antiviral Activity of Selected Quinoxaline-Piperidine Hybrids

| Compound ID | Virus Strain | Activity (IC₅₀) | Reference |

| Compound 11-b | Influenza A (H1N1) | 0.2164 µM | [15] |

| Compound 35 | Influenza A (NS1A Target) | 6.2 µM | [16] |

| Compound 44 | Influenza A (NS1A Target) | 3.5 µM | [16] |

| FZJ05 | Influenza A/H1N1 | Potent (EC₅₀ < Ribavirin) | [17] |

Structure-Activity Relationship (SAR) Insights

Synthesizing and analyzing the biological data from libraries of related compounds allows for the deduction of Structure-Activity Relationships (SAR). These insights are critical for rationally designing the next generation of more potent and selective compounds.

Key SAR observations for quinoxaline-piperidine hybrids include:

-

Substitution on the Quinoxaline Ring: Small electron-withdrawing groups, such as a chloro group, on the quinoxaline core can improve anticancer activity.[14]

-

Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring are crucial. For instance, in a series of GnRH antagonists, a small group at the 6-position of the piperidine was tolerated and a trifluoromethyl group at this position increased oral bioavailability.[18]

-

The Nature of the Linker: While direct C-N linkage is common, the length and chemical nature of the linker between the two scaffolds can significantly impact activity by altering the molecule's overall geometry and ability to span binding sites.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for a representative synthesis and a critical biological assay.

Protocol 1: General Synthesis of a 2-(Piperazin-1-yl)quinoxaline Derivative

This protocol describes a common two-step procedure starting from 2,3-dichloroquinoxaline.

Principle: The first chlorine atom of 2,3-dichloroquinoxaline is significantly more reactive to nucleophilic substitution than the second. This allows for a stepwise and controlled introduction of different substituents. This procedure focuses on the reaction with piperazine, a close analog of piperidine.

Materials:

-

2,3-dichloroquinoxaline

-

Piperazine

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Toluene or Acetonitrile (solvent)

-

Standard laboratory glassware and magnetic stirrer/hotplate

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dichloroquinoxaline (1 equivalent) in toluene.

-

Addition of Reagents: Add anhydrous piperazine (1.1 equivalents) and anhydrous Na₂CO₃ (2 equivalents) to the solution. The Na₂CO₃ acts as a base to neutralize the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material (2,3-dichloroquinoxaline) is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid Na₂CO₃ and piperazine hydrochloride byproduct.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-(piperazin-1-yl)quinoxaline product.[8]

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to measure the cytotoxic effect of a compound on cancer cell lines.[11][19]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[20]

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Quinoxaline-piperidine hybrid stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan solubilization)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[11][19]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[11]

Challenges and Future Perspectives

While the quinoxaline-piperidine hybrid scaffold holds immense potential, challenges remain. Achieving high selectivity for cancer cells over normal cells to minimize side effects is a primary goal.[6] Furthermore, overcoming drug resistance mechanisms is a continuous battle.

The future of this field lies in more rational, target-based design. The integration of computational tools like molecular docking can help predict binding interactions and prioritize synthetic targets.[3] Exploring novel linker strategies and expanding the diversity of substituents on both the quinoxaline and piperidine rings will undoubtedly lead to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles. The continued exploration of these fascinating hybrid molecules is a promising frontier in the quest for new medicines.

References

- BenchChem. (2025).

- BenchChem. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide.

-

Various Authors. (2023). Synthesis of 2-piperazinyl quinoxaline derivatives by FeAl2O4@PTMS-sulfaguanidine-SA MNPs. ResearchGate. [Link]

-

Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

-

Various Authors. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. Semantic Scholar. [Link]

-

Zayed, M. F., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC. [Link]

-

Various Authors. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. [Link]

-

Sun, C., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]

-

Various Authors. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

-

Pawar, S. S., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

-

Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

-

Rawat, P. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

Wang, S., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. MDPI. [Link]

-

Various Authors. (2022). Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ResearchGate. [Link]

-

El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Bejaud, J., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. [Link]

-

He, S., et al. (2013). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. ResearchGate. [Link]

-

Various Authors. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. [Link]

-

Various Authors. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines Against HIV and Influenza A/H1N1 Infections. PubMed. [Link]

-

Kumar, A., et al. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. PMC. [Link]

-

Cusimano, M. G., et al. (2024). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]

-

Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed. [Link]

Sources

- 1. Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unipa.it [iris.unipa.it]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Electronic & Photophysical Architecture of 2-Piperidinoquinoxaline

Executive Summary: The Donor-Acceptor Paradigm

2-Piperidinoquinoxaline (2-PQ) represents a quintessential "Push-Pull" electronic system. Structurally, it fuses an electron-deficient quinoxaline core (acceptor) with an electron-rich piperidine ring (donor). This guide analyzes 2-PQ not merely as a chemical intermediate, but as a functional optoelectronic unit characterized by Intramolecular Charge Transfer (ICT) .

For drug development professionals, 2-PQ is often encountered as a pharmacophore in kinase inhibitors; however, its utility extends into bio-imaging where its sensitivity to micro-environmental viscosity and polarity makes it a potent fluorescent probe. For optoelectronic researchers, it serves as a model system for tuning bandgaps via donor-acceptor modulation.

Molecular Architecture & Electronic Theory

Frontier Molecular Orbitals (FMO)

The electronic utility of 2-PQ stems from the spatial separation of its frontier orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair of the piperidine ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the

-deficient quinoxaline heteroaromatic system.

This separation creates a low-energy transition channel.[1] Upon photoexcitation, an electron transfers from the piperidine donor to the quinoxaline acceptor, generating a giant dipole moment in the excited state.

The TICT Phenomenon

A critical feature of 2-PQ is the Twisted Intramolecular Charge Transfer (TICT) state.

-

Franck-Condon State: Upon excitation, the molecule is initially planar (Locally Excited or LE state).

-

Relaxation: The piperidine ring rotates around the C-N bond to minimize steric repulsion and maximize charge separation.

-

Consequence: This twisted state is highly sensitive to solvent polarity and viscosity. In rigid environments (high viscosity), the rotation is inhibited, leading to strong fluorescence. In low-viscosity solvents, non-radiative decay dominates, quenching emission.

Photophysical Characterization

Solvatochromism

2-PQ exhibits positive solvatochromism. As solvent polarity increases, the highly dipolar ICT excited state is stabilized more than the ground state, reducing the energy gap and causing a red shift in emission.

Table 1: Solvatochromic Shift of 2-Piperidinoquinoxaline (Approximate Values)

| Solvent | Polarity (Dielectric | Absorption | Emission | Visual Color |

| Hexane | 1.88 | ~360 | ~410 | Deep Blue |

| Toluene | 2.38 | ~365 | ~435 | Blue |

| Dichloromethane | 8.93 | ~370 | ~480 | Cyan |

| Acetonitrile | 37.5 | ~375 | ~520 | Green |

| Methanol | 32.7 | ~378 | ~545 | Yellow-Green |

Note: In protic solvents like Methanol, hydrogen bonding with the quinoxaline nitrogens can further modulate the Stokes shift.

Jablonski & Mechanism Diagram

The following diagram illustrates the competition between the Locally Excited (LE) state and the TICT state.

Figure 1: Photophysical pathway showing the bifurcation between Planar (LE) and Twisted (TICT) states.[2]

Experimental Protocols

Synthesis of 2-Piperidinoquinoxaline

Reaction Type: Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloroquinoxaline (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

DMF or Acetonitrile (Solvent)

Step-by-Step Protocol:

-

Preparation: Dissolve 2-chloroquinoxaline (1.64 g, 10 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask.

-

Addition: Add

(2.76 g, 20 mmol) followed by the dropwise addition of piperidine (1.2 mL, 12 mmol). -

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (

) should disappear, replaced by a fluorescent product spot ( -

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

-

Purification: Filter the solid. If oil forms, extract with Dichloromethane (

mL), dry over -

Yield: Expected yield >85%.

Synthesis Workflow Diagram

Figure 2: Optimized synthetic workflow for high-purity 2-Piperidinoquinoxaline.

Applications in Optoelectronics & Bio-Sensing

Viscosity Sensors (Molecular Rotors)

Because the TICT state requires physical rotation of the piperidine ring, 2-PQ emission is sensitive to viscosity.

-

Mechanism: In high-viscosity environments (e.g., inside cell membranes or viscous solvents like glycerol), the rotation is hindered. This forces emission from the brighter LE state or prevents non-radiative decay, resulting in a fluorescence turn-on .

-

Application: Mapping intracellular viscosity changes during apoptosis or drug uptake.

Proton Sensing (Logic Gates)

The quinoxaline ring nitrogens can be protonated.

-

Effect: Protonation increases the electron-withdrawing power of the acceptor, significantly altering the ICT energy gap.

-

Logic Gate: This allows 2-PQ to function as a molecular switch or "AND" gate, where fluorescence output depends on the simultaneous presence of light and specific pH levels.

References

-

Solvatochromism & Photophysics

-

TICT & Sensing Mechanisms

-

Twisted intramolecular charge transfer and aggregation-enhanced emission characteristics based quinoxaline luminogen.[5] (RSC Advances). Details the TICT mechanism in quinoxaline derivatives and their use as fluorescent probes.

-

-

Synthesis Protocols

-

Electronic Structure (HOMO/LUMO)

- Understanding HOMO and LUMO in Chemistry. (Ossila). General reference for the interpretation of HOMO-LUMO gaps in organic semiconductors.

Sources

- 1. learn.schrodinger.com [learn.schrodinger.com]

- 2. The nature of the intramolecular charge transfer state in peridinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Twisted intramolecular charge transfer and aggregation-enhanced emission characteristics based quinoxaline luminogen: photophysical properties and a turn-on fluorescent probe for glutathione - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. acgpubs.org [acgpubs.org]

- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoxaline Imperative: From 19th Century Dyestuffs to Targeted Oncology

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) represents a privileged structure in medicinal chemistry, serving as a bioisostere of naphthalene, quinoline, and benzothiophene. While its discovery dates back to the late 19th-century dye industry, the 2-substituted quinoxaline subclass has recently emerged as a critical pharmacophore in targeted oncology (FGFR inhibitors) and antimicrobial therapies. This guide traces the technical evolution of these compounds—from the thermodynamic constraints of early condensation reactions to modern, kinetically controlled C-H functionalization—and provides validated protocols for their synthesis.

Historical Genesis: The Körner-Hinsberg Paradigm (1884)

The history of quinoxalines began in 1884 with the independent work of Körner and Hinsberg . They established the foundational method for constructing the pyrazine ring fused to a benzene core.

-

The Reaction: Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds (glyoxal, benzil, or oxalic acid).

-

Significance: This reaction, known as the Hinsberg Synthesis , remains the industrial standard for generating the parent quinoxaline core. However, it suffers from a critical limitation: the diversity of the resulting 2-substituted quinoxaline is strictly limited by the availability of the 1,2-dicarbonyl precursor.

Mechanism of the Hinsberg Synthesis

The reaction proceeds via a double nucleophilic attack of the diamine nitrogens onto the carbonyl carbons, followed by dehydration.

Caption: The stepwise condensation mechanism of the classic Hinsberg synthesis.

Synthetic Evolution: Breaking the Dicarbonyl Bottleneck

To access complex 2-substituted quinoxalines for drug discovery, chemists had to move beyond the Hinsberg method. The evolution occurred in three distinct phases:

Phase I: The Halogen Dance (Nucleophilic Substitution)

In the mid-20th century, the primary strategy involved converting quinoxalin-2-ones into 2-chloroquinoxalines using phosphoryl chloride (

-

Mechanism:

(Nucleophilic Aromatic Substitution). -

Utility: The chloride at C2 is a versatile handle, displaceable by amines, alkoxides, and thiols.

-

Limitation: It requires a pre-functionalized ring and harsh conditions, often incompatible with sensitive functional groups found in modern drug candidates.

Phase II: Transition Metal Catalysis (The Cross-Coupling Era)

The advent of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig) allowed for the installation of carbon-carbon bonds at the C2 position.

-

Advantage: High precision and tolerance of functional groups.

-

Disadvantage: Reliance on expensive catalysts, ligands, and pre-functionalized organometallic reagents (boronic acids, stannanes).

Phase III: Direct C-H Functionalization (The Radical Era)

The current frontier is the Minisci-type reaction and photocatalytic C-H activation. This approach allows for the direct installation of alkyl or acyl groups onto the electron-deficient quinoxaline ring without pre-functionalization.

-

Mechanism: Radical addition to the protonated heterocycle followed by oxidation.

-

Key Innovation: Use of visible-light photocatalysis (e.g., Eosin Y) to generate radicals from simple precursors like aldehydes or carboxylic acids under mild conditions.

Pharmacological Landscape: From Antibiotics to Kinase Inhibitors

The 2-substituted quinoxaline moiety is not merely a scaffold but a pharmacophore that engages in

| Drug / Compound | Class | Mechanism of Action | Clinical Status |

| Echinomycin | Antibiotic | DNA Bis-intercalation | Investigational (Potent but toxic) |

| Erdafitinib | Oncology | FGFR Kinase Inhibitor | FDA Approved (2019) |

| XK469 | Oncology | Topoisomerase II | Phase I (Solid Tumors) |

| CQS | Oncology | Topoisomerase II Inhibitor | Phase II (Discontinued) |

| Brimonidine | Ophthalmology | FDA Approved (Glaucoma) |

Case Study: XK469

XK469 ((±)-2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]propionic acid) represents a critical discovery in solid tumor selectivity. Unlike classic topoisomerase poisons (e.g., doxorubicin) that target the

Detailed Experimental Protocols

Protocol A: Classic Hinsberg Synthesis (Baseline Reference)

Use this for generating simple 2,3-disubstituted cores.

-

Reagents: o-Phenylenediamine (10 mmol), Benzil (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (catalytic, 0.5 mL).

-

Procedure:

-

Dissolve diamine and benzil separately in warm ethanol.

-

Mix solutions in a round-bottom flask. Add acetic acid.

-

Reflux for 30–60 minutes. The solution will darken.

-

Cool to room temperature, then chill in an ice bath.

-

Isolation: Filter the precipitated solid. Wash with cold ethanol.

-

Purification: Recrystallize from ethanol/water.

-

-

Validation: Melting point check (2,3-diphenylquinoxaline mp: ~126°C).

Protocol B: Photocatalytic Minisci C-H Acylation (Modern/Green)

Use this for direct functionalization of the C2 position using aldehydes.

-

Rationale: This protocol avoids toxic transition metals and uses air as the oxidant.

-

Reagents: Quinoxalin-2(1H)-one (0.2 mmol), Benzaldehyde (0.4 mmol), Eosin Y (2 mol%),

(1.5 equiv), MeCN/H2O (2:1). -

Setup: 10 mL Pyrex tube, Blue LED (450-460 nm).

Step-by-Step Workflow:

-

Charge: Add quinoxalin-2(1H)-one, aldehyde, Eosin Y, and persulfate to the tube.

-

Solvent: Add solvent mixture (degassing is optional but recommended for consistency).

-

Irradiation: Stir under Blue LED irradiation at room temperature for 12–16 hours.

-

Workup: Dilute with ethyl acetate, wash with saturated

and brine. -

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Mechanism of Action (Minisci Cycle):

The Eosin Y (

Caption: Photocatalytic cycle for the direct C-H acylation of quinoxaline using Eosin Y.

References

-

Körner, G. (1884). "Synthese aus o-Phenylendiamin." Berichte der deutschen chemischen Gesellschaft, 17, 573. Link

-

Hinsberg, O. (1884). "Ueber die Einwirkung der alpha-Ketonsäuren auf Phenylendiamin." Berichte der deutschen chemischen Gesellschaft, 17, 318. Link

-

Gao, H., et al. (1999). "XK469, a selective topoisomerase IIβ poison."[1][2][3][4] Proceedings of the National Academy of Sciences, 96(21), 12168-12173. Link

-

Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: Homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579. Link

-

FDA Drug Approvals. (2019). "FDA grants accelerated approval to erdafitinib for metastatic urothelial carcinoma." U.S. Food & Drug Administration. Link

-

Yadav, A. K., et al. (2021). "Eosin Y as a direct hydrogen-atom transfer photocatalyst for the C3-H acylation of quinoxalin-2(1H)-ones." Tetrahedron Letters, 68, 152915. Link

Sources

Chemical Profile & Therapeutic Potential of 2-Piperidinoquinoxaline: A Technical Monograph

Executive Summary

2-Piperidinoquinoxaline (CAS: 16015-26-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally composed of a quinoxaline core fused with a saturated piperidine ring, this molecule serves as a critical intermediate in the synthesis of serotonin (5-HT3) receptor antagonists, PI3K

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and validation protocols for researchers in drug discovery.

Part 1: Physicochemical Characterization

The molecular identity of 2-Piperidinoquinoxaline is defined by the nucleophilic substitution of the chlorine atom at the C2 position of the quinoxaline ring by a piperidine moiety.

Molecular Identity Data

| Property | Value | Technical Note |

| IUPAC Name | 2-(piperidin-1-yl)quinoxaline | Systematic nomenclature |

| Molecular Formula | Derived from Quinoxaline ( | |

| Molecular Weight | 213.28 g/mol | Average mass |

| Monoisotopic Mass | 213.1266 Da | Essential for High-Res MS validation |

| CAS Registry | 16015-26-2 | Unique identifier |

| Predicted LogP | ~2.9 | Lipophilic; crosses blood-brain barrier (BBB) |

| Topological PSA | ~30-40 | Good oral bioavailability profile |

Structural Connectivity

The following diagram visualizes the logical connectivity and functional regions of the molecule, highlighting the aromatic core and the aliphatic pharmacophore.

Figure 1: Structural connectivity and pharmacophoric features of 2-Piperidinoquinoxaline.

Part 2: Synthetic Architecture

The synthesis of 2-Piperidinoquinoxaline typically follows a Nucleophilic Aromatic Substitution (

Reaction Mechanism

Validated Experimental Protocol

Objective: Synthesis of 2-Piperidinoquinoxaline (10 mmol scale).

Reagents:

-

2-Chloroquinoxaline (1.64 g, 10 mmol)

-

Piperidine (2.0 mL, ~20 mmol) [Excess acts as base/nucleophile]

-

Solvent: Ethanol (Abs.) or DMF (10 mL)

-

Catalyst (Optional):

(1.38 g, 10 mmol) if using 1:1 stoichiometry.

Workflow:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroquinoxaline in Ethanol.

-

Addition: Add Piperidine dropwise over 5 minutes. (Exothermic reaction possible).

-

Reaction: Heat the mixture to reflux (

for EtOH) for 4–6 hours.-

Checkpoint: Monitor via TLC (Mobile Phase: Hexane:EtOAc 4:1). The starting material (

) should disappear; product appears at lower

-

-

Workup:

-

Cool reaction to room temperature.

-

Pour mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

-

If oil forms: Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over anhydrous

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Process Flow Diagram

Figure 2: Synthetic workflow for the production and isolation of 2-Piperidinoquinoxaline.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,-

Aromatic Region (Quinoxaline): Four protons appearing as multiplets between

7.3 – 8.0 ppm. -

Aliphatic Region (Piperidine):

-

-protons (

-

-protons: Multiplets at

-

-protons (

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).

-

Target Ion:

-

Calculated m/z: 214.13

-

Fragmentation Pattern: Loss of piperidine fragment or ring opening may be observed in MS/MS.

Part 4: Pharmaceutical Relevance[6]

2-Piperidinoquinoxaline is not merely a chemical curiosity; it is a bioactive scaffold used in the development of targeted therapies.

Therapeutic Applications

-

PI3K Pathway Inhibition: Derivatives of this scaffold (specifically 3-arylsulfonyl analogs) have shown potency as PI3K

inhibitors ( -

5-HT3 Receptor Antagonists: The piperidine-quinoxaline motif mimics the spatial arrangement required for serotonin receptor binding, useful in anti-emetic drug design.

-

Antimicrobial Agents: The lipophilic nature allows membrane penetration, effective against Candida species and Mycobacterium tuberculosis.

Mechanism of Action (PI3K Context)

Figure 3: Mechanism of action for quinoxaline-based PI3K inhibitors.

References

-

PubChem. (n.d.). 2-(2-Piperidin-1-ylethylsulfanyl)quinoxaline (Related Scaffold Data).[5] National Library of Medicine. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2004). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution.[1][6] Royal Society of Chemistry. Retrieved from [Link]

- El-Gohary, N. M., & Shaaban, M. I. (2013). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-quinoxalines. European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Piperidinone [webbook.nist.gov]

- 3. 2-Piperidone(675-20-7) 13C NMR spectrum [chemicalbook.com]

- 4. Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-Piperidin-1-ylethylsulfanyl)quinoxaline | C15H19N3S | CID 56946025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

synthesis of 2-Piperidinoquinoxaline via nucleophilic substitution

Application Note: Optimized Synthesis of 2-Piperidinoquinoxaline via Nucleophilic Aromatic Substitution ( )

Executive Summary

This guide details the synthesis of 2-piperidinoquinoxaline (2-(piperidin-1-yl)quinoxaline) from 2-chloroquinoxaline and piperidine . This transformation is a classic example of Nucleophilic Aromatic Substitution (

We present two validated protocols:

-

Method A: Standard Thermal Reflux (High reliability, scalable).

-

Method B: Microwave-Assisted Synthesis (High throughput, "green" chemistry).

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3] The quinoxaline ring system is electron-deficient (π-deficient) due to the two nitrogen atoms in the 1,4-positions. The nitrogen at N1 exerts a strong electron-withdrawing effect (inductive and mesomeric) on the C2 position, making it highly susceptible to nucleophilic attack.

Reaction Pathway[3][4][5][6][7][8][9][10]

-

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic C2 carbon of 2-chloroquinoxaline.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer-like complex) is formed. The negative charge is delocalized onto the ring nitrogens.[4]

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

). -

Acid Scavenging: The generated

is neutralized by a second equivalent of piperidine (or an added base), driving the equilibrium forward.

Mechanistic Visualization

Figure 1: Step-wise mechanism of the

Experimental Design & Optimization

Solvent Selection

-

Ethanol (Recommended): Protic, polar. Facilitates the precipitation of the product upon cooling or water addition. Green solvent.

-

Toluene: Aprotic, non-polar. Useful if azeotropic removal of water is needed (rarely for this specific reaction) or for higher temperature reflux.

-

DMF/DMSO: Avoid unless necessary. High boiling points make workup (removal of solvent) difficult and energy-intensive.

Stoichiometry

-

Ratio: Use 2.2 to 3.0 equivalents of piperidine relative to 2-chloroquinoxaline.

-

Reasoning: One equivalent acts as the nucleophile. The second equivalent acts as a base to scavenge the

produced. If using 1 equivalent of piperidine, an auxiliary base like

Experimental Protocols

Method A: Standard Thermal Reflux (Scalable)

Best for: Gram-scale synthesis, educational labs, and when microwave instrumentation is unavailable.

Reagents:

-

2-Chloroquinoxaline (1.0 g, 6.08 mmol)

-

Piperidine (1.8 mL, ~18 mmol, 3 eq)

-

Ethanol (10 mL)

Procedure:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 2-chloroquinoxaline and Ethanol. Stir until dissolved.

-

Addition: Add piperidine dropwise via syringe over 2 minutes. Note: Mild exotherm may occur.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

-

Checkpoint: Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting material (

) should disappear, and a lower spot (product,

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/pale-orange solid.

-

Tip: If oil forms instead of solid, scratch the glass or sonicate to induce crystallization.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (2 x 10 mL) to remove piperidinium chloride salts.

-

Recrystallize from hot Ethanol or Ethanol/Water (9:1) if high purity (>99%) is required.

-

Method B: Microwave-Assisted Synthesis (Green/Fast)

Best for: Library generation, rapid screening, high-throughput chemistry.

Reagents:

-

2-Chloroquinoxaline (200 mg, 1.2 mmol)

-

Piperidine (350 µL, 3.6 mmol)

-

Solvent: None (Neat) or Ethanol (0.5 mL)

Procedure:

-

Setup: Place reagents in a 10 mL microwave-compatible pressure vial containing a stir bar. Cap effectively.

-

Irradiation: Program the microwave reactor:

-

Temperature: 140°C

-

Time: 5–10 minutes

-

Pressure Limit: 200 psi

-

-

Workup:

-

Allow the vial to cool to <50°C.

-

Add 5 mL of Ethanol to dissolve the crude melt.

-

Pour into 20 mL ice water. Filter the precipitate as described in Method A.

-

Workflow Visualization

Figure 2: Operational workflow comparing thermal and microwave protocols.

Characterization & Expected Data

Upon successful synthesis, the product 2-piperidinoquinoxaline typically presents as a pale yellow solid.

Analytical Data Table

| Technique | Parameter | Expected Value / Observation |

| Appearance | Physical State | Pale yellow crystalline solid |

| Melting Point | Range | 118°C – 120°C |

| Yield | Method A (Thermal) | 75% – 85% |

| Yield | Method B (MW) | 85% – 95% |

| 8.60 (s, 1H, H-3 quinoxaline)7.8–7.9 (m, 1H, Ar-H)7.6–7.7 (m, 1H, Ar-H)7.3–7.5 (m, 2H, Ar-H)3.7–3.8 (m, 4H, N-CH | ||

| MS (ESI) | Calculated: 214.13; Found: 214.1 |

Interpretation

-

H-3 Proton: The singlet around 8.6 ppm is characteristic of the proton on the heteroaromatic ring at position 3. Its presence confirms the ring is intact and substitution occurred at position 2.

-

Piperidine Ring: The downfield shift of the alpha-protons (~3.7 ppm) compared to free piperidine (~2.8 ppm) confirms attachment to the electron-withdrawing quinoxaline ring.

Troubleshooting & Safety

Common Issues

-

Low Yield / Oil Formation:

-

Cause: Incomplete precipitation or residual solvent.

-

Solution: Cool the aqueous mixture to 0°C for 30 minutes. If oil persists, extract with Ethyl Acetate, dry over

, and evaporate.

-

-

Black Tar/Decomposition:

-

Cause: Reaction temperature too high or run too long (thermal degradation).

-

Solution: Reduce reflux time or switch to Microwave protocol. Ensure inert atmosphere (

) if reagents are old/oxidized.

-

-

Starting Material Remains:

-

Cause: Piperidine may be wet or old (acting as poor nucleophile).

-

Solution: Use freshly distilled piperidine or add a catalytic amount of KI (Finkelstein-like activation, though rarely needed for Cl).

-

Safety Profile

-

Piperidine: Toxic by inhalation and ingestion. Flammable. Handle in a fume hood.

-

2-Chloroquinoxaline: Skin and eye irritant.

-

Waste: Aqueous filtrate contains piperidine and chloride salts; dispose of as basic organic aqueous waste.

References

-

Microwave-Assisted Synthesis of Quinoxaline Derivatives. Source: eCommons, University of Dayton. (2022).[5][6] URL:[Link] Relevance: Validates the microwave protocol and yields for secondary amines.

-

Nucleophilic substitution of 2-chloroquinoxaline. Source:Molecules (MDPI) / BenchChem Protocols. URL:[Link] (Contextual reference for 2-chloroquinoxaline reactivity).

-

Reactivity in Nucleophilic Arom

). Source:Chemistry Steps (Educational/Mechanistic validation). URL:[Link] -

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution. Source:Organic & Biomolecular Chemistry (RSC).[7] URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. ecommons.udayton.edu [ecommons.udayton.edu]